- Synthesis and second-order nonlinear optical properties of carbazole-azo binary compounds, Zhongshan Daxue Xuebao, 2001, 40(4), 66-69
Cas no 94847-10-6 (9-(6-Bromohexyl)-9H-carbazole)
Il composto 9-(6-Bromohexyl)-9H-carbazole è un intermedio chimico versatile, ampiamente utilizzato nella sintesi di materiali organici funzionali, in particolare nei semiconduttori e nei dispositivi optoelettronici. La sua struttura combina un nucleo carbazolico, noto per le proprietà di trasporto di carica e fotoluminescenza, con una catena alchilica bromurata, che ne facilita l'ulteriore funzionalizzazione.
Grazie alla presenza del gruppo bromo in posizione terminale, questo composto è particolarmente reattivo in reazioni di accoppiamento incrociato (ad esempio, Suzuki o Heck), rendendolo ideale per la produzione di polimeri conduttivi o molecole complesse per OLED e celle solari. La sua purezza e stabilità ne garantiscono prestazioni riproducibili in applicazioni ad alta precisione.
9-(6-Bromohexyl)-9H-carbazole structure
Product Name:9-(6-Bromohexyl)-9H-carbazole
Numero CAS:94847-10-6
MF:C18H20BrN
MW:330.262104034424
MDL:MFCD30562129
CID:752083
PubChem ID:354335309
Update Time:2025-07-22
9-(6-Bromohexyl)-9H-carbazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Carbazole, 9-(6-bromohexyl)-
- 9-(6-Bromohexyl)-9H-carbazole
- 9-(6-bromohexyl)carbazole
- 6-Bromohexylcarbazole
- N-(6-Bromohexyl)carbazole
- 9-(6-Bromohexyl)-9H-carbazole (ACI)
- 1-Bromo-6-carbazol-9-ylhexane
- HFNNZEMVTJAKRC-UHFFFAOYSA-N
- F18773
- B5548
- CS-0160456
- 94847-10-6
- MFCD30562129
- SCHEMBL1472359
- DB-415591
- CHEMBL1089736
- BS-52047
- DTXSID70471526
- SY234385
-
- MDL: MFCD30562129
- Inchi: 1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2
- Chiave InChI: HFNNZEMVTJAKRC-UHFFFAOYSA-N
- Sorrisi: BrCCCCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 329.07791g/mol
- Massa monoisotopica: 329.07791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 4.9Ų
Proprietà sperimentali
- Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 58.0 to 62.0 deg-C
- Solubilità: Insuluble (2.4E-4 g/L) (25 ºC),
9-(6-Bromohexyl)-9H-carbazole Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:(BD675507)
9-(6-Bromohexyl)-9H-carbazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B701735-2.5mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 2.5mg |
45.00 | 2021-08-16 | ||
| TRC | B701735-5mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 5mg |
60.00 | 2021-08-16 | ||
| TRC | B701735-25mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 25mg |
75.00 | 2021-08-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5548-200mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97.0%(GC) | 200mg |
¥390.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5548-1g |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97.0%(GC) | 1g |
¥1540.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869390-200mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97% | 200mg |
676.00 | 2021-05-17 | |
| TRC | B701735-100mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B701735-500mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B701735-1g |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 1g |
$ 800.00 | 2023-09-08 | ||
| abcr | AB495193-250 mg |
1-Bromo-6-carbazol-9-ylhexane; . |
94847-10-6 | 250MG |
€239.00 | 2022-12-30 |
9-(6-Bromohexyl)-9H-carbazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt; 2 d, rt
Riferimento
- Isocyanide bridged chain gold compound with carbazole as skeleton which has color change by vapor, its preparation and application, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Acetone ; 45 min
1.2 12 h, 70 °C
1.2 12 h, 70 °C
Riferimento
- Hot-exciton harvesting via through-space single-molecule based white-light emission and optical waveguides, Chemical Science, 2022, 13(31), 9004-9015
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; overnight, 70 °C
Riferimento
- Synthesis and photoluminescent properties of iridium complexes containing carrier transporting groups, Xibei Shifan Daxue Xuebao, 2014, 50(2), 65-70
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 12 h, rt → reflux
Riferimento
- Synthesis and properties of hyperbranched polymers for polymer light emitting devices with sunlight-style white emission, RSC Advances, 2019, 9(39), 22176-22184
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0 °C; 48 h, rt
Riferimento
- Isoxazolyl-serine-based agonists of peroxisome proliferator-activated receptor: design, synthesis, and effects on cardiomyocyte differentiation, Journal of the American Chemical Society, 2004, 126(51), 16714-16715
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
Riferimento
- Carbazole/oligofluorene end-capped hexanes: solution-processable host materials for phosphorescent organic light-emitting diodes, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(18), 4442-4447
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 16 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 16 h, 60 °C
Riferimento
- Intense near- and mid-infrared absorbing films of electrochemically crosslinked multinuclear metallodithiolene complex polymers, Chemical Research in Chinese Universities, 2016, 32(2), 296-301
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 10 h, 40 °C
Riferimento
- Ni-Catalyzed Reductive 1,2-Cross-Dialkylation of Unactivated Alkenes with Two Alkyl Bromides, Organic Letters, 2022, 24(21), 3844-3849
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Toluene , Water ; 15 min, rt
1.2 30 min, rt
1.3 50 °C; 12 h, 50 °C
1.2 30 min, rt
1.3 50 °C; 12 h, 50 °C
Riferimento
- Synthesis and characterization of bi-functional photorefractive polymers with high molecular weight and low glass transition temperature, Chinese Journal of Polymer Science, 2014, 32(5), 577-586
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 10 h, 40 °C
Riferimento
- Hyperbranched Polymers with a Degree of Branching of 100% Prepared by Catalyst Transfer Suzuki-Miyaura Polycondensation, Journal of the American Chemical Society, 2009, 131(30), 10348-10349
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Benzene , Water
Riferimento
- Combined phase transfer catalysis and ultrasound to enhance tandem alkylation of azo dyes, Tetrahedron, 2002, 58(19), 3747-3753
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; > 1 min, 0 °C
1.2 0 °C; 48 h, rt
1.2 0 °C; 48 h, rt
Riferimento
- Poly(carbazole)-based anion-conducting materials with high performance and durability for energy conversion devices, Energy & Environmental Science, 2020, 13(10), 3633-3645
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, rt; 12 h, reflux
Riferimento
- Preparation of N-hexyl carbazole substituted phenyl benzothiazole iridium(III) complex applied to phosphorescent luminescent material, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, rt → reflux
Riferimento
- Synthesis and photoelectric properties of a solution-processable yellow-emitting iridium(III) complex, New Journal of Chemistry, 2015, 39(11), 8908-8914
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Benzene ; 12 h, rt; 12 h, rt → reflux
Riferimento
- Iridium (III) complex based OLED: synthesis by spn-coating process and properties, Wuji Huaxue Xuebao, 2014, 30(11), 2516-2522
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 45 °C; overnight, rt
Riferimento
- Conjugated Polymer Network Films of Poly(p-phenylene vinylene) with Hole-Transporting Carbazole Pendants: Dual Photoluminescence and Electrochromic Behavior, ACS Applied Materials & Interfaces, 2012, 4(3), 1211-1218
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
Riferimento
- Poly(m-phenylene): Conjugated Polymer Host with High Triplet Energy for Efficient Blue Electrophosphorescence, Macromolecules (Washington, 2010, 43(23), 9608-9612
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ; 24 h, reflux
Riferimento
- Design, Synthesis and Luminescence Properties of a Novel White-Light Organic Luminescent Material Derived from Bis(8-hydroxyquinolinato)zinc(II), Journal of Inorganic and Organometallic Polymers and Materials, 2014, 24(1), 201-207
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 35 °C; 12 h, rt
Riferimento
- Investigation of synthesized carbazole derivative Cz-BPDB as a high-performance leveler for copper electroplating, Surface and Coatings Technology, 2023, 463,
9-(6-Bromohexyl)-9H-carbazole Raw materials
9-(6-Bromohexyl)-9H-carbazole Preparation Products
9-(6-Bromohexyl)-9H-carbazole Letteratura correlata
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
94847-10-6 (9-(6-Bromohexyl)-9H-carbazole) Prodotti correlati
- 4041-19-4(9H-Carbazole, 9-octyl-)
- 59529-21-4(N-Pentylindole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso